molecular formula C24H27N5O5S B2590197 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 902432-76-2

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2590197
CAS No.: 902432-76-2
M. Wt: 497.57
InChI Key: GUMOEPZOGWGWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied in medicinal chemistry . They have been found to have potential antiviral properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized through regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) can be used to synthesize C-6 ester-substituted amino-TZP analogues .

Scientific Research Applications

Synthesis and Molecular Structure

Research on triazoloquinazoline derivatives, such as the preparation of [1,2,4]triazoloquinazolinium betaines, provides foundational knowledge for the synthesis and understanding of the molecular structure of complex quinazoline derivatives. This includes investigations into molecular rearrangements and the crystal structure elucidation by X-ray crystallography, which are critical for the development of novel compounds with potential therapeutic applications (Crabb et al., 1999).

Pharmacological Potential

The synthesis of novel quinazoline derivatives highlights their pharmacological potential, particularly as H1-antihistaminic agents. For instance, 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines have been synthesized and evaluated for their potential H1-antihistaminic activities. This research indicates that such compounds could offer new avenues for the development of therapeutic agents with minimal sedative effects, a common side effect of many current antihistamines (Alagarsamy et al., 2007).

Anticancer Activity

Some quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity, demonstrating the versatility of quinazoline derivatives in therapeutic applications beyond their antihistaminic properties. These compounds have shown promising results in in vitro studies, with certain derivatives exhibiting broad-spectrum antitumor activity and potency that surpasses established treatments like 5-FU. This suggests that quinazoline derivatives could serve as leads for the development of new anticancer medications (Al-Suwaidan et al., 2016).

Molecular Docking and Mechanism of Action

The molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists highlight the utility of quinazoline derivatives in exploring the mechanism of action at the molecular level. Such studies provide insights into how these compounds interact with biological targets, offering a pathway to rational drug design based on molecular docking studies (Abou-Seri et al., 2011).

Future Directions

Future research could focus on exploring the potential medicinal properties of this compound, particularly given the known antiviral properties of some triazolopyrimidines . Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S/c1-14-26-23-16-11-20(33-4)21(34-5)12-17(16)27-24(29(23)28-14)35-13-22(30)25-9-8-15-6-7-18(31-2)19(10-15)32-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMOEPZOGWGWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.